molecular formula C18H16N4OS B2635887 2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile CAS No. 688355-34-2

2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile

Cat. No.: B2635887
CAS No.: 688355-34-2
M. Wt: 336.41
InChI Key: XFDBNCLQECHMFU-UHFFFAOYSA-N
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Description

2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 4-methoxybenzylamino group and a thioacetonitrile moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Methoxybenzylamino Group: The amino group can be introduced via nucleophilic substitution reactions, where the quinazoline core reacts with 4-methoxybenzylamine in the presence of a suitable base.

    Attachment of the Thioacetonitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thioacetonitrile moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. The methoxybenzylamino and thioacetonitrile groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxybenzylamino group but lacks the quinazoline core.

    Quinazoline: The parent compound without the methoxybenzylamino and thioacetonitrile substitutions.

    2-(4-Methoxyphenyl)quinazoline: Similar structure but without the thioacetonitrile group.

Uniqueness

2-((4-((4-Methoxybenzyl)amino)quinazolin-2-yl)thio)acetonitrile is unique due to the combination of the quinazoline core with the methoxybenzylamino and thioacetonitrile groups, which may confer distinct chemical and biological properties not observed in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-23-14-8-6-13(7-9-14)12-20-17-15-4-2-3-5-16(15)21-18(22-17)24-11-10-19/h2-9H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDBNCLQECHMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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